4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose
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Overview
Description
4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose is a synthetic compound used primarily as a substrate for the hydrolytic activity of chitinase enzymes. It is composed of a 4-nitrophenyl group attached to a beta-D-N,N’,N’'-triacetylchitotriose moiety. This compound is particularly useful in biochemical assays to measure chitinase activity by releasing a chromogenic end product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is the chitinase enzyme . Chitinase is an enzyme that catalyzes the breakdown of chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans .
Mode of Action
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose acts as a substrate for the hydrolytic activity of the chitinase enzyme . The compound undergoes enzymatic hydrolysis, leading to the release of a chromogenic end product, p-nitrophenol . This reaction can be measured at 405 nm .
Biochemical Pathways
The action of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose affects the chitin degradation pathway . By serving as a substrate for chitinase, it facilitates the breakdown of chitin, thereby influencing the biochemical processes associated with chitin metabolism .
Pharmacokinetics
Its solubility in dmso, which is between 980-1020 mg/mL , suggests that it may have good bioavailability.
Result of Action
The hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose by chitinase results in the release of p-nitrophenol . This reaction can be used to measure the activity of chitinase, providing a useful tool for studying the role of this enzyme in various biological contexts .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose interacts with enzymes such as chitinase and lysozyme . The compound is a substrate for these enzymes, and its hydrolysis results in the release of chromogenic end product p-nitrophenol .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves its interaction with enzymes like chitinase. The compound acts as a substrate for the enzyme, leading to its hydrolysis and the release of p-nitrophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves the acetylation of chitin oligosaccharides followed by the attachment of the 4-nitrophenyl group. The general synthetic route includes:
Acetylation of Chitin Oligosaccharides: Chitin oligosaccharides are treated with acetic anhydride in the presence of a base such as pyridine to form N,N’,N’'-triacetylchitotriose.
Attachment of 4-Nitrophenyl Group: The triacetylchitotriose is then reacted with 4-nitrophenyl chloroformate in the presence of a base like triethylamine to form 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose.
Industrial Production Methods
Industrial production methods for 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .
Common Reagents and Conditions
Chitinase Enzymes: These enzymes catalyze the hydrolysis of the compound.
Buffer Solutions: Typically, phosphate buffer solutions at pH 6.0-7.0 are used to maintain optimal enzyme activity.
Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .
Scientific Research Applications
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:
Chitinase Activity Assays: Used as a substrate to measure the activity of chitinase enzymes in various organisms, including plants, fungi, and bacteria.
Enzyme Kinetics Studies: Helps in studying the kinetics of chitinase enzymes by providing a measurable end product.
Drug Development:
Biological Research: Assists in understanding the role of chitinases in biological processes such as cell wall degradation and pathogen defense.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside: Another substrate for chitinase enzymes, used for measuring exochitinase activity.
4-Methylumbelliferyl beta-D-N,N’,N’'-triacetylchitotrioside: A fluorogenic substrate used in chitinase assays.
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Used for measuring the activity of N-acetyl-beta-D-glucosaminidases.
Uniqueness
4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is unique due to its specific use in measuring endochitinase activity, providing a chromogenic end product that is easily quantifiable. Its structure allows for the release of 4-nitrophenol upon hydrolysis, making it a valuable tool in biochemical assays .
Properties
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYAJFSFHIFNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399448 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-38-9 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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